

The Azocane Scaffold: Navigating Medium-Sized Heterocycles in Drug Discovery

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Compound of Interest

Compound Name: *tert-butyl N-(azocan-3-yl)carbamate*

CAS No.: 2044871-25-0

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The Medium-Ring Paradox: Structural Dynamics

The azocane ring (

) presents a distinct challenge known as the medium-ring paradox: it is too floppy to be rigid (like a phenyl ring) but too strained to be entropically favored (like a cyclohexane).

Conformational Landscape & Prelog Strain

Unlike the stable "chair" of piperidine, azocane exists in a dynamic equilibrium between two dominant low-energy conformers: the Boat-Chair (BC) and the Crown.

- Boat-Chair (BC): Generally the global minimum for unsubstituted azocane. It minimizes torsional strain but introduces transannular interactions.
- Crown: A higher symmetry conformer often accessible at room temperature.
- Prelog Strain: The defining feature of azocanes is transannular strain (Prelog strain), arising from the steric repulsion of hydrogen atoms across the ring (typically C3–C7 or C1–C5

interactions).

Medicinal Implication: This "controlled flexibility" allows azocanes to mimic

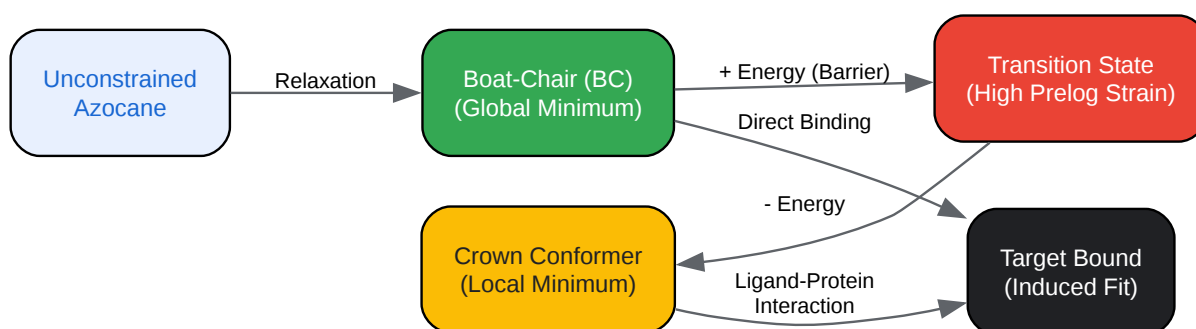
-turns in peptides. By substituting the ring carbons, medicinal chemists can lock the scaffold into a specific conformation that positions pharmacophores (e.g., carbonyls, amines) to match the

to

hydrogen bonding pattern of a protein secondary structure.

DOT Diagram: Conformational Energy Landscape

The following diagram illustrates the transition between the dominant conformers and the energy barrier imposed by transannular strain.



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Figure 1: Energy landscape of azocane conformers showing the barrier driven by transannular steric repulsion.

Synthetic Access: Overcoming Entropic Barriers

Forming an 8-membered ring is kinetically disfavored compared to 5- or 6-membered rings due to the high negative entropy of activation (

) and unfavorable enthalpy (

) from ring strain.

Dominant Strategy: Ring-Closing Metathesis (RCM)

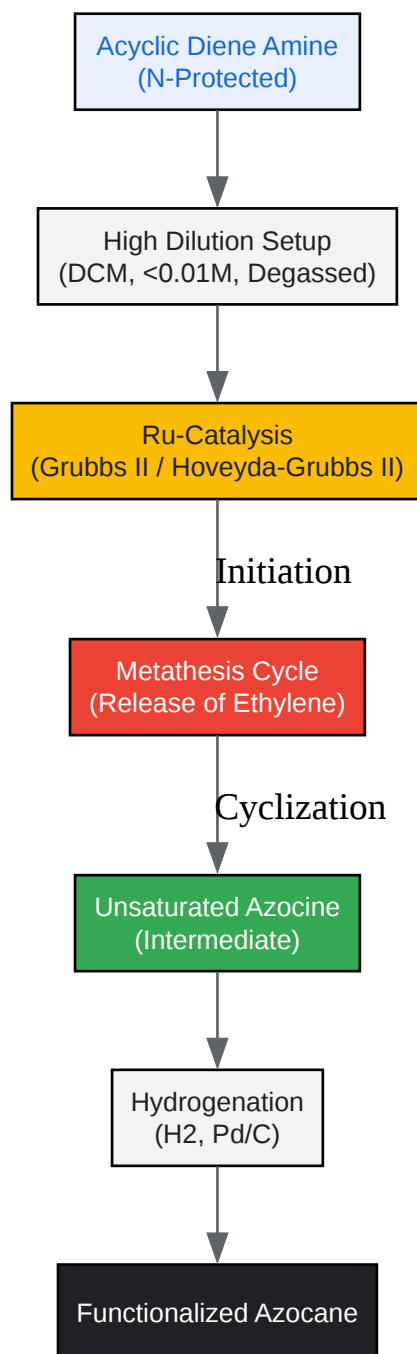
The advent of Grubbs' catalysts revolutionized azocane synthesis. RCM transforms acyclic diene-amines into unsaturated azocines, which are then hydrogenated to azocanes.

- **Critical Parameter:** Dilution. Reactions must be performed at high dilution (0.001 M – 0.01 M) to favor intramolecular cyclization over intermolecular polymerization (Oligomerization).
- **Catalyst:** Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of the basic nitrogen (often protected as a carbamate or sulfonamide).

Alternative Strategy: Ring Expansion

Ring expansion of pyrrolidines or piperidines via azetidinium intermediates or Pd-catalyzed rearrangements offers a route to chiral azocanes, preserving stereochemistry from the smaller ring pool.

DOT Diagram: RCM Synthetic Workflow



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Figure 2: Step-wise workflow for accessing azocanes via Ring-Closing Metathesis (RCM).

Medicinal Chemistry Applications & Case Studies

Case Study 1: Guanethidine (The Classic)

- Role: Antihypertensive (Post-ganglionic sympathetic neuron blocker).

- Structure: Contains an octahydroazocin-1-yl ring (azocane) linked to a guanidine.
- Mechanism: The high basicity and lipophilicity of the azocane ring allow it to utilize the Norepinephrine Transporter (NET) to enter neurons, where it displaces norepinephrine from vesicles.
- Significance: Proves the azocane ring is metabolically stable enough for oral bioavailability and can traverse the blood-brain barrier (BBB) or neuronal membranes.

Case Study 2: Nakadomarin A (The Complex Natural Product)

- Source: Marine sponge Amphimedon sp.
- Structure: A hexacyclic alkaloid containing a fused azocine core.
- Activity: Cytotoxic, antimicrobial, and inhibits CDK4 (Cyclin-dependent kinase 4).
- Significance: Demonstrates that 8-membered nitrogen rings can function as core scaffolds for kinase inhibition, fitting into ATP-binding pockets.

Case Study 3: Peptide Turn Mimetics (The Modern Frontier)

Azocane amino acids (e.g., Azocane-2-carboxylic acid) are used to constrain peptide backbones.

- Application: Inhibitors of protein-protein interactions (PPIs).^{[2][3]}
- Mechanism: The ring constraints force the backbone dihedral angles () into values characteristic of Type VI -turns, stabilizing bioactive conformations that linear peptides cannot maintain.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Azoc-4-ene via RCM

Standardized protocol for accessing the core scaffold.

- Precursor Preparation: Synthesize -diallyl-homoallylamine (or equivalent diene) and protect the nitrogen with a Boc group (-Boc). Rationale: Free amines poison Ruthenium catalysts.
- Degassing (Critical): Dissolve the precursor in anhydrous Dichloromethane (DCM) to a concentration of 0.005 M. Sparge with Argon for 30 minutes. Rationale: Oxygen deactivates the catalyst; high dilution prevents polymerization.
- Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).
- Reflux: Heat to reflux (40°C) for 12–24 hours under Argon. Monitor by TLC for disappearance of the diene.
- Quenching: Add ethyl vinyl ether or DMSO (50 eq relative to catalyst) and stir for 1 hour. Rationale: This coordinates the Ru species, preventing isomerization during workup.
- Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Microsomal Stability Assay (Azocane vs. Piperidine)

Azocanes are susceptible to

-oxidation by CYP450 enzymes. This assay validates metabolic integrity.

- Preparation: Prepare a 10 mM stock of the Azocane test compound in DMSO.
- Incubation: Dilute to 1 M in phosphate buffer (pH 7.4) containing Liver Microsomes (0.5 mg protein/mL).
- Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH-regenerating system (Mg²⁺, Glucose-6-phosphate, G6PDH, NADP⁺) to start the reaction.
- Sampling: Aliquot samples at

min.

- Termination: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
- Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
- Calculation: Plot

vs. time to determine intrinsic clearance (

).

Data Comparison Table: Ring Size vs. Metabolic Liability

Ring Size	Scaffold	Primary Metabolic Hotspot	Predicted Stability
5-membered	Pyrrolidine	-carbon oxidation	High
6-membered	Piperidine	-carbon oxidation	High
8-membered	Azocane	Transannular oxidation / -carbon	Moderate (Design dependent)

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